4-Methylisoquinoline-1-carboxylic acid chemical structure and properties
4-Methylisoquinoline-1-carboxylic acid chemical structure and properties
An In-depth Technical Guide to 4-Methylisoquinoline-1-carboxylic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-methylisoquinoline-1-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical structure, properties, synthesis, and potential applications, offering field-proven insights and methodologies.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a well-established "privileged structure" in drug discovery, forming the foundational framework for numerous biologically active molecules.[1] The addition of a carboxylic acid group at the 1-position and a methyl group at the 4-position creates 4-methylisoquinoline-1-carboxylic acid, a molecule with versatile potential. The carboxylic acid moiety is crucial in many active pharmaceutical ingredients, though its presence can sometimes present pharmacokinetic challenges.[2] It serves as a key functional handle for synthetic transformations, such as the formation of amides and esters, enabling the exploration of a wide chemical space.[1][3] This guide aims to provide a detailed examination of this specific derivative, consolidating its known characteristics and potential for future research.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure and standard identifiers. Below are the key details for 4-methylisoquinoline-1-carboxylic acid.
Chemical Structure:
Caption: Chemical structure of 4-Methylisoquinoline-1-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-methylisoquinoline-1-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol [4] |
| Canonical SMILES | CC1=C(C(=O)O)N=CC2=CC=CC=C12 |
| InChI Key | (Generated upon synthesis and registration) |
| CAS Number | (Not explicitly assigned in public databases) |
Physicochemical Properties
Table 2: Predicted and Observed Physicochemical Properties
| Property | Value/Prediction | Source/Note |
| Appearance | Likely a solid (e.g., powder) at room temperature. | Based on related quinoline and isoquinoline carboxylic acids.[6] |
| Melting Point | Not available. | Requires experimental determination. |
| Boiling Point | Generally high for carboxylic acids.[5] | Requires experimental determination. |
| Water Solubility | Expected to have some water solubility, which will be pH-dependent. | The isoquinoline ring is hydrophobic, while the carboxylic acid is hydrophilic. |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid group. | Typical range for aromatic carboxylic acids.[2] |
| LogP (predicted) | ~2.3 | Predicted for the parent, isoquinoline-1-carboxylic acid methyl ester.[4] The free acid will be more polar. |
Synthesis and Reactivity
The synthesis of substituted quinoline and isoquinoline cores is a cornerstone of medicinal chemistry.[7][8] The Pfitzinger condensation reaction is a classic method for generating quinoline analogues, while other modern techniques often involve metal-catalyzed cross-coupling reactions to build complexity.[7]
A plausible synthetic approach for 4-methylisoquinoline-1-carboxylic acid could involve a multi-step sequence starting from simpler precursors, potentially utilizing a Heck reaction and intramolecular cyclization, followed by oxidation or another functional group transformation to install the carboxylic acid.[9]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Experimental Protocol (Adapted from similar syntheses)
The following protocol is a generalized procedure adapted from methods used for synthesizing substituted isoquinolines and should be optimized for this specific target.[9][10]
Step 1: Synthesis of the 4-Methylisoquinoline Core
-
Reaction Setup: In a nitrogen-purged flask, combine the appropriate ortho-alkynylbenzaldehyde or a related precursor, a suitable amine source, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like dioxane/water.
-
Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the 4-methylisoquinoline intermediate.[9]
Step 2: Introduction of the Carboxylic Acid
This step is highly dependent on the nature of the substituent at the 1-position of the intermediate.
-
If the intermediate has a methyl group at C1: Oxidation using a strong oxidizing agent (e.g., KMnO₄) under controlled conditions could yield the carboxylic acid.
-
If the intermediate is a 1-halo-4-methylisoquinoline: A carboxylation reaction could be employed, for instance, via a Grignard reagent intermediate followed by reaction with CO₂, or through a palladium-catalyzed carbonylation.
-
If starting from an ester: Hydrolysis under acidic or basic conditions would yield the final carboxylic acid.[7]
Reactivity
-
Carboxylic Acid Group: This group is the primary site for derivatization. It can be readily converted to esters, amides, or acid chlorides, providing a gateway to a vast library of analogues for structure-activity relationship (SAR) studies.[1]
-
Isoquinoline Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring system can undergo electrophilic substitution, although the positions are dictated by the existing substituents.
Spectroscopic Characterization
While specific spectra for 4-methylisoquinoline-1-carboxylic acid are not published, we can predict the key features based on known data for similar structures.[9][10]
-
¹H NMR:
-
Aromatic protons on the benzene ring portion would appear in the downfield region (δ 7.5-8.5 ppm).
-
The proton on the pyridine ring would also be in the aromatic region.
-
A characteristic singlet for the methyl group (CH₃) would be expected around δ 2.4-2.6 ppm.[9]
-
A broad singlet for the carboxylic acid proton (COOH) would be observed far downfield (δ > 10 ppm), which is D₂O exchangeable.[11]
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 165 ppm).
-
Aromatic carbons would resonate in the typical range of δ 120-150 ppm.
-
The methyl carbon would appear upfield, likely around δ 15-25 ppm.[9]
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid dimer would be prominent around 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group would be observed around 1700 cm⁻¹.
-
C=N and C=C stretching vibrations from the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight.
-
Common fragmentation patterns would include the loss of COOH (m/z -45) and CO₂ (m/z -44).[11]
-
Applications in Research and Drug Development
Quinoline and isoquinoline carboxylic acids are prominent scaffolds in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[8][12][13]
Potential as Enzyme Inhibitors
One area of significant interest is their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][12] Inhibition of DHODH is a validated strategy for cancer and antiviral therapies. The carboxylic acid moiety often plays a critical role in binding to the enzyme's active site.
Caption: Role of quinoline-like inhibitors targeting DHODH.
The structural similarity of 4-methylisoquinoline-1-carboxylic acid to known DHODH inhibitors suggests it could be a valuable lead compound for developing new therapeutics.[12] Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2/Mcl-1, proteins that are crucial for cancer cell survival, highlighting the versatility of the isoquinoline scaffold.[14]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-methylisoquinoline-1-carboxylic acid is not available, data from related compounds provides a general safety profile.[6][15]
Table 3: General GHS Hazard Information (Inferred)
| Hazard Class | Statement | Precautionary Codes (Example) |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[15] | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation.[6][15] | P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation.[6][15] | P280, P305+P351+P338 |
| STOT Single Exposure | H335: May cause respiratory irritation.[6][15] | P261, P271, P304+P340 |
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][16] Avoid breathing dust.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-Methylisoquinoline-1-carboxylic acid represents a molecule of considerable interest for chemical and pharmaceutical research. Its structure combines the privileged isoquinoline scaffold with a versatile carboxylic acid handle, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While much of its characterization remains to be experimentally determined, this guide provides a robust framework based on the well-understood chemistry of its constituent parts and related analogues. Its potential as an enzyme inhibitor, particularly in the context of cancer and virology, warrants further investigation by the scientific community.
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